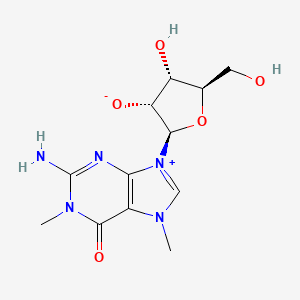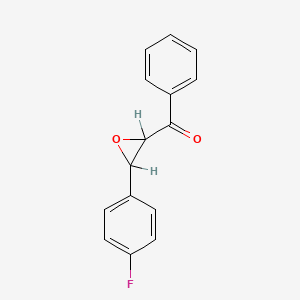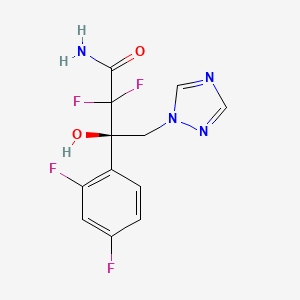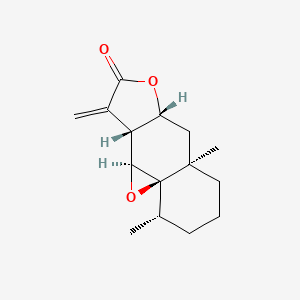
2-苯氧基苯酚
概述
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-Phenoxyphenol involves various catalytic processes and functionalization techniques. For example, Xu et al. (2010) described a facile synthesis of 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation, which highlights the potential pathways for synthesizing related phenolic compounds (Xu et al., 2010). Additionally, Knuutinen et al. (1983) synthesized chlorinated 2-phenoxyphenols, providing insights into the structural determination and potential applications of chlorinated phenolic derivatives (Knuutinen et al., 1983).
Molecular Structure Analysis
The structural analysis of phenolic compounds reveals the significance of intermolecular hydrogen bonding and the arrangement of functional groups. For instance, Ulaş (2021) conducted a theoretical and experimental investigation of an alkylaminophenol compound, showcasing the molecular properties and theoretical compatibility of such compounds (Ulaş, 2021).
Chemical Reactions and Properties
Phenolic compounds, including those structurally similar to 2-Phenoxyphenol, participate in various chemical reactions, highlighting their reactivity and functional group transformations. The study by Lendenmann and Spain (1996) on 2-aminophenol 1,6-dioxygenase illustrates the unique ring cleavage enzyme action on aromatic compounds, which could be relevant to understanding the chemical behavior of 2-Phenoxyphenol (Lendenmann & Spain, 1996).
Physical Properties Analysis
The physical properties of phenolic compounds, such as melting points, boiling points, solubility, and crystalline structure, are crucial for their application in various fields. The synthesis and characterization of oligo-2-[(2-hydroxymethylphenylimino) methyl] phenol by Kaya et al. (2007) provide insights into the physical properties and stability of similar phenolic oligomers (Kaya et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-Phenoxyphenol and related compounds, including their reactivity towards various chemical agents, and their role in synthesis reactions, are fundamental aspects of their chemical behavior. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides discussed by Wakui et al. (2004) provides insight into the multiple arylation processes, which could be relevant to the chemical modifications of 2-Phenoxyphenol (Wakui et al., 2004).
科学研究应用
生物活性天然产物和导电聚合物的合成
像2-苯氧基苯酚这样的酚类衍生物在生物活性天然产物和导电聚合物的合成中具有很高的潜力 {svg_1}. 许多合成方法已被发明,为制备间芳氧基酚类开发了创新的合成方法 {svg_2}.
塑料、粘合剂和涂料的生产
2-苯氧基苯酚用于各种行业,包括塑料、粘合剂和涂料 {svg_3}. 它提高了这些材料的热稳定性和阻燃性 {svg_4}.
抗氧化剂
间芳氧基酚类,包括2-苯氧基苯酚,具有抗氧化剂的应用 {svg_5}. 它们可以预防或减缓我们身体的氧化损伤。
紫外线吸收剂
已发现2-苯氧基苯酚具有作为紫外线吸收剂的潜力 {svg_6}. 这种特性使其在需要防范紫外线辐射有害影响的产品中很有用。
阻燃剂
2-苯氧基苯酚用作阻燃剂 {svg_7}. 它有助于降低材料的可燃性并延缓火势蔓延。
有毒酚类化合物的处理
2-苯氧基苯酚已在处理炼焦、制药和化工等行业的有毒且难以降解的酚类化合物方面进行了研究 {svg_8}. 已经综述了超临界水部分氧化/超临界水氧化 (SCWPO/SCWO) 中酚类化合物的聚合和氧化 {svg_9}.
潜在的生物活性
2-苯氧基苯酚具有潜在的生物活性,包括抗肿瘤和抗炎作用 {svg_10}. 需要更多的研究来充分了解这些潜在的益处。
调节外源性 C2-神经酰胺代谢
已发现苯氧基苯酚化合物 diTFPP 可调节外源性 C2-神经酰胺代谢,诱导肝细胞癌细胞发生伴随 ROS 生成和自噬的细胞凋亡 {svg_11}.
作用机制
Target of Action
The primary target of 2-Phenoxyphenol is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
2-Phenoxyphenol interacts with its target by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl- [acyl-carrier protein], an essential step in the fatty acid elongation cycle of the FAS-II pathway . This interaction shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Biochemical Pathways
The interaction of 2-Phenoxyphenol with its target affects the fatty acid elongation cycle of the FAS-II pathway . This pathway is crucial for the synthesis of long-chain fatty acids, which are key components of the cell membrane and play important roles in various cellular functions.
Result of Action
The action of 2-Phenoxyphenol on its target enzyme can lead to changes in the fatty acid composition of the cell membrane, potentially affecting the stability and function of the membrane . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenoxyphenol. For example, light and oxygen can lead to the oxidation of phenolic compounds, potentially affecting their stability and activity . Furthermore, the presence of other compounds in the environment can influence the action of 2-Phenoxyphenol, either by interacting with the compound itself or by affecting its target or the biochemical pathways it is involved in .
属性
IUPAC Name |
2-phenoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTZBYPBMTXCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178879 | |
| Record name | Phenol, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2417-10-9 | |
| Record name | 2-Hydroxydiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI8N9886N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While 2-phenoxyphenol itself may not have a specific biological target, its structural analogue, triclosan (2,4,4’-trichloro-2’-phenoxyphenol), is a well-known inhibitor of the enoyl reductase enzyme FabI. FabI is a key enzyme in the type II fatty acid biosynthesis pathway in bacteria such as Escherichia coli and Staphylococcus aureus. [, ] Triclosan exhibits slow, tight-binding inhibition, preferentially targeting the enzyme complexed with the oxidized form of the nicotinamide adenine dinucleotide (NAD+) cofactor. [] Inhibition of FabI disrupts bacterial fatty acid synthesis, ultimately leading to growth inhibition and cell death. []
A: * Molecular Formula: C12H10O2* Molecular Weight: 186.21 g/mol* Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and Infrared (IR) spectroscopy are valuable tools for characterizing the structure of 2-phenoxyphenol. Studies have utilized these techniques to investigate structural features such as chlorine substitution patterns, preferred conformations, and hydrogen bonding. [, ]
ANone: This information is not available in the provided research articles, as the focus is primarily on the chemical properties and biological activity of 2-phenoxyphenol and its analogues, not their material applications.
A: The provided research papers do not discuss the catalytic properties of 2-phenoxyphenol. Instead, they focus on its role as a precursor to other compounds, such as chlorinated dibenzo-p-dioxins (CDDs) and dibenzofurans (CDFs). [, ]
ANone: Understanding the SAR of 2-phenoxyphenol, specifically regarding its relation to FabI inhibition, provides insights into designing more potent and selective inhibitors:
ANone: The provided research articles do not delve into the stability and formulation aspects of 2-phenoxyphenol.
ANone: The provided research articles do not contain information about the PK/PD profile of 2-phenoxyphenol.
A: While the provided research doesn't directly assess the in vitro and in vivo efficacy of 2-phenoxyphenol itself, it sheds light on the activity of structurally related compounds, particularly triclosan and its analogues. [, , ] These studies highlight the potential of these compounds as antibacterial agents, emphasizing their ability to inhibit bacterial growth and potentially serve as lead compounds for further drug development.
A: The development of resistance to triclosan and related diphenyl ether inhibitors has been observed. Mutations in the safabI gene, which encodes the enoyl reductase enzyme in Staphylococcus aureus, can confer resistance to these inhibitors, including triclosan, 5-ethyl-2-phenoxyphenol (EPP), and 5-chloro-2-phenoxyphenol (CPP). [] Specific mutations, such as A95V, I193S, and F204S, have been identified and shown to increase the MIC values of these inhibitors by approximately 100-fold. [] These findings highlight the potential for the development of resistance to these compounds and the need for ongoing surveillance and the development of new antibacterial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)

![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)
![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)





![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)